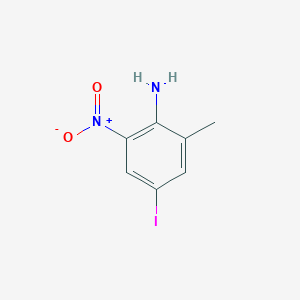

4-Iodo-2-methyl-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSZZJIJPEKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647866 | |

| Record name | 4-Iodo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532934-93-3 | |

| Record name | 4-Iodo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Iodo-2-methyl-6-nitroaniline

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Iodo-2-methyl-6-nitroaniline, a key chemical intermediate in pharmaceutical research and drug development. The strategic positioning of its iodo, methyl, nitro, and amino functional groups makes it a versatile scaffold for constructing complex molecular architectures.[1] This document details two primary retrosynthetic strategies, offering a comparative analysis of their respective merits. Each pathway is presented with step-by-step experimental protocols, mechanistic insights explaining the causality behind procedural choices, and visual workflows. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis and strategic considerations for this valuable compound.

Chapter 1: Introduction and Strategic Importance

Chemical Profile

This compound is a substituted aniline derivative whose utility is derived from its unique combination of functional groups. The aryl iodide is a prime handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon bonds.[1] The nitro group can be readily reduced to an amine, providing a route to diamino compounds or the formation of heterocyclic systems.[1] The existing amino and methyl groups influence the electronic properties and steric environment of the molecule, allowing for fine-tuning of reactivity in subsequent transformations.[1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 860573-47-3[2] |

| Molecular Formula | C₇H₇IN₂O₂ |

| Molecular Weight | 278.05 g/mol [1] |

| Appearance | Yellow to orange crystalline solid (typical) |

| Primary Use | Synthetic intermediate in organic and medicinal chemistry[1] |

Significance in Drug Development

Nitroaromatic compounds are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and bioactive molecules.[3][4] They serve as crucial intermediates and pharmacophores in agents developed for antibacterial, anti-inflammatory, and anti-cancer applications. The synthesis of novel derivatives from versatile building blocks like this compound is a key strategy in lead optimization and the discovery of new chemical entities. For instance, substituted nitroanilines have been explored as scaffolds for developing potent enzyme inhibitors.[5]

Chapter 2: Retrosynthetic Analysis and Mechanistic Considerations

The synthesis of this compound requires careful strategic planning to control the regiochemistry of the substitution on the aniline ring. The outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already present.

-

Amino Group (-NH₂): A powerful activating, ortho, para-directing group.

-

Methyl Group (-CH₃): A weakly activating, ortho, para-directing group.

-

Iodo Group (-I): A deactivating, ortho, para-directing group.

-

Nitro Group (-NO₂): A strongly deactivating, meta-directing group.

Two logical retrosynthetic pathways emerge from this analysis, differing in the sequence of the iodination and nitration steps.

Caption: Retrosynthetic analysis of this compound.

Chapter 3: Synthetic Pathway A: Nitration of 4-Iodo-2-methylaniline

This route introduces the iodine atom first, followed by a regioselective nitration. The key challenge is to direct the incoming nitro group to the C6 position, which is ortho to the amino group and meta to the iodo group.

Step 1: Synthesis of 4-Iodo-2-methylaniline

A highly efficient method for synthesizing the 4-iodo-2-methylaniline precursor is the copper-catalyzed aromatic Finkelstein reaction, starting from the more commercially available 2-methyl-4-bromoaniline.[6]

Experimental Protocol: Aromatic Finkelstein Reaction [6]

-

Setup: To a two-necked flask equipped with a reflux condenser, add 2-methyl-4-bromoaniline (1.0 equiv.), sodium iodide (NaI, 2.0 equiv.), and copper(I) iodide (CuI, 5 mol%). The apparatus must be under an inert argon atmosphere, using standard Schlenk techniques due to the sensitivity of the catalyst.[6]

-

Reagent Addition: Add N,N'-dimethylethylenediamine (10 mol%) as a ligand, followed by anhydrous 1,4-dioxane (approx. 0.5 mL per 1 mmol of NaI).[6]

-

Reaction: Heat the resulting suspension to 110°C and maintain for 18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution. Dilute the resulting blue solution with deionized water to double its volume.[6]

-

Extraction: Extract the aqueous phase three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-iodo-2-methylaniline.[6]

Step 2: Regioselective Nitration

With the 4-iodo-2-methylaniline precursor in hand, the final step is nitration. The powerful ortho, para-directing amino group is the dominant influence. The para position is blocked by iodine, and one ortho position is blocked by the methyl group. Therefore, the incoming electrophile (NO₂⁺) is directed primarily to the vacant C6 position.

Experimental Protocol: Nitration

-

Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-iodo-2-methylaniline (1.0 equiv.) in concentrated sulfuric acid at 0°C in an ice-salt bath.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 equiv.) to concentrated sulfuric acid in a separate cooled flask.

-

Reaction: Add the nitrating mixture dropwise to the aniline solution, ensuring the internal temperature does not exceed 5-10°C. Low temperatures are critical to control the reaction rate and prevent over-nitration.[1][7]

-

Work-up: After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure this compound.

Caption: Workflow for Synthetic Pathway A.

Chapter 4: Synthetic Pathway B: Iodination of 2-Methyl-6-nitroaniline

This alternative route begins with the synthesis of 2-methyl-6-nitroaniline, followed by iodination. The challenge here is to introduce iodine selectively at the C4 position, which is para to the amino group and meta to the nitro group.

Step 1: Synthesis of 2-Methyl-6-nitroaniline

The synthesis of this precursor from 2-methylaniline (o-toluidine) is a classic three-step process involving protection of the amine, nitration, and deprotection.[8] This sequence is necessary because direct nitration of o-toluidine would lead to oxidation and poor regioselectivity.

Experimental Protocol: Synthesis of 2-Methyl-6-nitroaniline [8][9]

-

Acetylation (Protection): React 2-methylaniline (1.0 equiv.) with acetic anhydride (1.1 equiv.) in the presence of a mild base or neat. This converts the highly activating -NH₂ group into a moderately activating acetamido group (-NHCOCH₃), preventing oxidation in the next step.[1]

-

Nitration: Dissolve the resulting N-(2-methylphenyl)acetamide in concentrated sulfuric acid at 0°C. Add a nitrating mixture (HNO₃/H₂SO₄) dropwise while maintaining a low temperature. The acetamido group directs the nitration, producing a mixture of 2-methyl-6-nitro and 2-methyl-4-nitro isomers.[8]

-

Hydrolysis (Deprotection): Heat the reaction mixture with aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the acetamido group back to an amino group.

-

Purification: Neutralize the solution to precipitate the isomeric products. The 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline isomers must then be separated, typically by fractional crystallization or column chromatography.[8]

Step 2: Regioselective Iodination

The final step involves the electrophilic iodination of 2-methyl-6-nitroaniline. The amino group is the strongest activating group and will direct the incoming electrophile to its para position (C4), which is the desired location.

Experimental Protocol: Iodination

-

Setup: Dissolve 2-methyl-6-nitroaniline (1.0 equiv.) in a suitable solvent such as glacial acetic acid or methanol.

-

Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS, 1.1 equiv.) or Iodine Monochloride (ICl, 1.1 equiv.).[7][10] If using NIS, an acid catalyst like p-toluenesulfonic acid (p-TsOH) may be required to enhance the electrophilicity of the iodine.[7]

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC). The reaction is typically complete within a few hours.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Caption: Workflow for Synthetic Pathway B.

Chapter 5: Comparative Analysis and Optimization

Both pathways are viable for the synthesis of this compound. The choice of route often depends on precursor availability, scalability, and purification challenges.

| Parameter | Pathway A (Nitration Last) | Pathway B (Iodination Last) |

| Regioselectivity | Generally high in the nitration step due to strong directing effects and steric hindrance. | Iodination is well-directed to the para position. However, the initial nitration of N-acetyl-o-toluidine produces an isomeric mixture that requires separation.[8] |

| Number of Steps | Fewer overall steps if starting from 2-methyl-4-bromoaniline. | More steps from the basic starting material (o-toluidine) due to the protection/deprotection sequence. |

| Purification | Final product purification is typically straightforward. | Involves a critical separation of nitro-isomers in the first stage, which can be challenging and impact overall yield.[8] |

| Key Challenge | Handling of highly corrosive and exothermic nitrating acid mixtures. | Separation of 2-methyl-6-nitroaniline from its 2-methyl-4-nitroaniline isomer. |

| Recommendation | Often preferred for its higher overall regioselectivity and more direct route, assuming the iodinated precursor is accessible. | Viable, but the efficiency is highly dependent on the successful separation of the nitroaniline intermediates. |

Chapter 6: Characterization and Quality Control

Confirmation of the final product structure and purity is essential. The following data are characteristic of the target compound.

| Analysis Technique | Expected Observations |

| ¹H NMR | Aromatic signals corresponding to the two protons on the ring, a singlet for the methyl protons, and a broad singlet for the amine protons. Chemical shifts will be influenced by the electronic nature of the substituents. |

| ¹³C NMR | Signals for the seven distinct carbon atoms. The carbon attached to the iodine will show a characteristic upfield shift. |

| FTIR | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-H and C=C aromatic stretches. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (278.05 g/mol ) and a characteristic isotopic pattern due to the presence of iodine. |

| TLC/HPLC | A single spot/peak indicating the purity of the final compound. |

Chapter 7: Conclusion

The synthesis of this compound can be effectively achieved via two primary synthetic strategies. Pathway A, involving the nitration of 4-iodo-2-methylaniline, generally offers a more direct and regioselective route, minimizing complex purification steps. Pathway B, the iodination of 2-methyl-6-nitroaniline, is also a valid approach but is complicated by the need to separate isomeric intermediates. The selection of the optimal pathway will depend on laboratory-specific factors including precursor availability, cost, and scale. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

References

- Benchchem. (n.d.). 2-Iodo-6-methyl-4-nitroaniline CAS 220144-91-2.

- Benchchem. (n.d.). 2-Iodo-4-methyl-6-nitroaniline | 123158-77-0.

- [Source for 2-iodoaniline characterization]. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids.

- Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Acta Crystallographica Section C, 57(Pt 10), 1212–1214.

- Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE.

- SpectraBase. (n.d.). 4-Iodo-2-nitroaniline.

- ChemicalBook. (n.d.). 4-IODO-2-METHYLANILINE synthesis.

- PubChem. (n.d.). 2,6-Diiodo-4-nitroaniline.

- Chemsrc. (2025). 4-Iodo-2-methyl-3-nitroaniline.

-

ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]

- QI Lei, PANG Si-ping, SUN Cheng-hui. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials, 17(1), 4-6.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Iodo-2-methyl-3-nitroaniline | CAS#:860573-47-3 | Chemsrc [chemsrc.com]

- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]

- 10. Organic Syntheses Procedure [orgsyn.org]

4-Iodo-2-methyl-6-nitroaniline chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Substituted Iodo-Nitroanilines

This document provides a detailed technical examination of the chemical properties, synthesis, and reactivity of 4-Iodo-2-methyl-6-nitroaniline. Given the limited availability of direct experimental data for this specific isomer (CAS 532934-93-3), this guide leverages expert analysis and data from closely related, well-characterized isomers to provide a robust and scientifically grounded overview for researchers, chemists, and professionals in drug development. The primary analogue for this analysis is 2-Iodo-6-methyl-4-nitroaniline (CAS 220144-91-2), which shares the same set of functional groups, allowing for reliable extrapolation of chemical behavior.

Core Chemical and Physical Properties

Substituted anilines are foundational building blocks in modern organic chemistry. The strategic placement of iodo, methyl, and nitro groups on the aniline scaffold creates a molecule with distinct electronic and steric properties, making it a highly versatile intermediate for complex molecular synthesis. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro and iodo groups governs the molecule's reactivity and physical characteristics.

Quantitative data for key isomers are presented below. This information is critical for designing experimental conditions, including solvent selection and reaction temperature.

| Property | 2-Iodo-6-methyl-4-nitroaniline | 4-Iodo-2-methyl-3-nitroaniline |

| CAS Number | 220144-91-2[1][2] | 860573-47-3[3] |

| Molecular Formula | C₇H₇IN₂O₂[1][2] | C₇H₇IN₂O₂[3] |

| Molecular Weight | 278.05 g/mol [1][2] | 278.047 g/mol [3] |

| IUPAC Name | 2-iodo-6-methyl-4-nitroaniline[1] | 4-iodo-2-methyl-3-nitroaniline[3] |

| Density | N/A | 2.0±0.1 g/cm³[3] |

| Boiling Point | N/A | 368.0±42.0 °C at 760 mmHg[3] |

| Flash Point | N/A | 176.4±27.9 °C[3] |

Synthesis Strategies and Mechanistic Considerations

The synthesis of polysubstituted anilines like this compound is a study in regiochemical control. The outcome of electrophilic aromatic substitution (EAS) is dictated by the directing effects of the substituents already present on the aromatic ring.

-

Amino Group (-NH₂): A potent activating group and a strong ortho, para-director due to its +R (resonance) effect.[1]

-

Methyl Group (-CH₃): A weakly activating group and an ortho, para-director.[1]

-

Nitro Group (-NO₂): A strong deactivating group and a meta-director, owing to its powerful -I (inductive) and -R effects.[1]

-

Iodo Group (-I): A deactivating group due to its -I effect, but an ortho, para-director because its lone pairs can participate in resonance (+R effect).[1]

A logical synthetic approach must navigate these competing influences, often involving a multi-step sequence with protection/deprotection strategies to achieve the desired isomer.

Proposed Synthetic Workflow

A plausible pathway to a target like this compound would likely begin with a less substituted precursor, such as m-toluidine (3-methylaniline). The sequence of nitration and iodination is critical. For instance, direct nitration of m-toluidine would yield a mixture of isomers. A more controlled approach is outlined below.

Caption: A plausible multi-step synthesis pathway.

Advanced Iodination Methodologies

While iodine monochloride (ICl) is a classic iodinating agent, modern synthesis often employs milder and more selective reagents.

-

N-Iodosuccinimide (NIS): A versatile and efficient reagent for the electrophilic iodination of activated aromatic rings like anilines.[1]

-

Diazotization-Iodination: This tandem process involves converting the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. Subsequent treatment with potassium iodide (KI) introduces the iodine atom. This method is particularly useful when direct iodination is difficult or lacks regioselectivity.[1]

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its functionality as a versatile synthetic intermediate. Each functional group provides a handle for subsequent chemical transformations, making it a powerful scaffold for building complex molecular architectures.

-

Cross-Coupling Reactions: The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex drug-like molecules.[1]

-

Nitro Group Reduction: The nitro group can be readily reduced to a primary amine using reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields a diamino-substituted ring, a common structural motif in pharmaceuticals and a precursor for synthesizing heterocyclic systems like benzimidazoles.[1]

-

Amine Functionalization: The existing amino group can be acylated, alkylated, or used as a nucleophile in various reactions, further expanding the synthetic possibilities.

Caption: Key reaction pathways from the core molecule.

These reactions underscore the compound's role as a building block in screening libraries for drug discovery and in the targeted synthesis of bioactive small molecules.[1]

Safety, Handling, and Storage

Compounds of this class are considered hazardous and must be handled with appropriate precautions. The safety data for related nitroanilines provides a clear guide to the necessary protocols.

GHS Hazard Classification

Data from analogous compounds indicates significant toxicity.[4]

| Hazard Statement | Description | GHS Class |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled.[5] | Acute Toxicity (Oral, Dermal, Inhalation), Cat. 3[4] |

| H373 | May cause damage to organs (Blood) through prolonged or repeated exposure.[4] | STOT Repeated Exposure, Cat. 2 |

| H412 | Harmful to aquatic life with long lasting effects.[5] | Chronic Aquatic Hazard, Cat. 3 |

Experimental Protocol for Safe Handling

Adherence to a strict safety protocol is mandatory when working with this substance.

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[6]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Immediately change gloves if contamination occurs.

-

Eye Protection: Use chemical safety goggles or a face shield.[5]

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Handling Procedures:

-

Avoid generating dust.[7]

-

Do not eat, drink, or smoke in the work area.[4]

-

Wash hands thoroughly after handling, even if gloves were worn.

-

In case of accidental contact:

-

Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5][6]

-

Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[5]

-

Ingestion: Rinse mouth and immediately call a poison center or physician.[6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

-

-

-

Storage:

-

Disposal:

By following these guidelines, researchers can safely harness the synthetic potential of this compound and its related isomers while minimizing risk.

References

-

Alachem Co., Ltd. (n.d.). 2-iodo-6-methyl-4-nitro-aniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Iodo-2-nitroaniline. Retrieved from [Link]

-

Boron Molecular. (n.d.). 4-Iodo-2-nitroaniline. Retrieved from [Link]

-

Chemsrc. (2025). 4-Iodo-2-methyl-3-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Diiodo-4-nitroaniline. Retrieved from [Link]

-

Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Acta Crystallographica Section C, 57(10), 1212-1214. Available at [Link]

-

PubChem. (n.d.). 2-Iodo-4-nitroaniline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Iodo-2-nitroaniline (97%). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 220144-91-2 | 2-iodo-6-methyl-4-nitro-aniline - Alachem Co., Ltd. [alachem.co.jp]

- 3. 4-Iodo-2-methyl-3-nitroaniline | CAS#:860573-47-3 | Chemsrc [chemsrc.com]

- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Iodo-6-methyl-4-nitroaniline: Synthesis, Properties, and Applications

An Important Note on the Subject Compound: Initial research into the physical properties of "4-Iodo-2-methyl-6-nitroaniline" did not yield sufficient data in publicly available scientific literature. To provide a comprehensive and scientifically accurate technical guide, this document will focus on the closely related and well-documented isomer, 2-Iodo-6-methyl-4-nitroaniline . This compound offers a rich dataset for examination and is a valuable synthetic intermediate in its own right.

Introduction

2-Iodo-6-methyl-4-nitroaniline is a highly functionalized aromatic compound that serves as a key building block in organic synthesis.[1] Its strategic substitution pattern, featuring an iodo, a methyl, a nitro, and an amino group, provides multiple reactive centers for the construction of more complex molecular architectures.[1] This versatility makes it a compound of significant interest to researchers in medicinal chemistry and materials science, particularly in the development of novel pharmaceuticals.[1] The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro and iodo groups creates a unique electronic environment that dictates its reactivity and potential applications.[1]

Physicochemical Properties

A comprehensive summary of the known physical and chemical properties of 2-Iodo-6-methyl-4-nitroaniline is presented below.

| Property | Value | Source |

| IUPAC Name | 2-Iodo-6-methyl-4-nitroaniline | [1] |

| CAS Number | 220144-91-2 | [1][2] |

| Molecular Formula | C₇H₇IN₂O₂ | [1][2] |

| Molecular Weight | 278.05 g/mol | [1][2] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |

| Melting Point | No experimental data found in the searched sources. | |

| Boiling Point | No experimental data found in the searched sources. | |

| Solubility | No quantitative data found. Likely soluble in common organic solvents. |

Spectroscopic Data

While a dedicated full spectrum analysis for 2-Iodo-6-methyl-4-nitroaniline was not found in the searched results, the expected spectroscopic signatures can be inferred from its structure and data for similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the four different substituents.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (278.05 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the iodine atom, and other substituents.

Synthesis and Reaction Pathways

The synthesis of 2-Iodo-6-methyl-4-nitroaniline can be approached through several strategic routes, primarily involving electrophilic aromatic substitution reactions. The order of these reactions is critical to achieve the desired isomer with high purity.[1]

Synthetic Strategy Workflow

Caption: Synthetic strategies for 2-Iodo-6-methyl-4-nitroaniline.

Detailed Synthetic Protocols

Route 1: Iodination of a Protected Aniline Derivative [1]

This common approach involves the protection of the highly activating amino group to control the regioselectivity of the subsequent iodination.

-

Protection: 2-Methyl-4-nitroaniline is treated with an acylating agent, such as acetic anhydride, to form the corresponding acetanilide. This protection moderates the activating effect of the amino group.[1]

-

Iodination: The protected intermediate is then subjected to iodination, for example, using N-Iodosuccinimide (NIS), to introduce the iodine atom at the position ortho to the amino group.[1]

-

Deprotection: The final step involves the hydrolysis of the protecting group, typically under acidic conditions, to yield 2-Iodo-6-methyl-4-nitroaniline.[1]

Route 2: Nitration of a Pre-iodinated Precursor [1]

An alternative strategy involves the nitration of a pre-existing iodinated aniline.

-

Nitration: 2-Iodo-6-methylaniline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. The directing effects of the existing iodo, methyl, and amino groups guide the incoming nitro group to the desired position.[1]

Reactivity and Applications in Drug Development

The unique arrangement of functional groups in 2-Iodo-6-methyl-4-nitroaniline makes it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Key Reactive Sites and Their Transformations

Caption: Reactivity map of 2-Iodo-6-methyl-4-nitroaniline.

-

The Iodo Group: The iodine atom is an excellent leaving group, making this position ideal for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. This allows for the formation of new carbon-carbon bonds, enabling the introduction of various aryl or alkyl groups.[1]

-

The Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents. This transformation converts the molecule into a diamine, which is a valuable precursor for the synthesis of heterocyclic compounds and polymers.[1]

-

The Amino Group: The amino group can be acylated, alkylated, or undergo other modifications to fine-tune the electronic and steric properties of the molecule.[1]

-

The Aromatic Ring: The overall substitution pattern influences the regioselectivity of further electrophilic aromatic substitution reactions.[1]

These reactive handles make 2-Iodo-6-methyl-4-nitroaniline a valuable starting material for the synthesis of a wide range of complex organic molecules with potential biological activity. Aromatic nitro compounds, in general, are a significant class of molecules in drug discovery, exhibiting a broad spectrum of biological activities.

Safety and Handling

As a research chemical, 2-Iodo-6-methyl-4-nitroaniline should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] It is recommended to store the compound in a dry, sealed container at 2-8°C to maintain its stability.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

-

Alachem Co., Ltd. 220144-91-2 | 2-iodo-6-methyl-4-nitro-aniline. [Link]

Sources

CAS number 532934-93-3 characterization

An In-depth Technical Guide to GSK1016790A (CAS: 532934-93-3): A Potent and Selective TRPV4 Agonist

Executive Summary

This technical guide provides a comprehensive characterization of GSK1016790A (CAS Number: 532934-93-3), a potent and highly selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. As a non-selective cation channel, TRPV4 is a critical polymodal sensor involved in a vast array of physiological processes, making it a compelling target for research and drug development. GSK1016790A has emerged as an indispensable pharmacological tool for elucidating the function and regulation of TRPV4. This document details its mechanism of action, downstream signaling cascades, and physiological consequences, supported by validated experimental protocols and quantitative data to empower researchers in their application of this compound.

Introduction: The Significance of TRPV4 and the Role of a Selective Agonist

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a remarkable molecular sensor, responding to a diverse range of stimuli including osmotic pressure, moderate heat, mechanical stress, and endogenous ligands like arachidonic acid metabolites.[1][2][3] Its widespread expression in tissues such as the vascular endothelium, lungs, kidneys, and neurons underscores its involvement in fundamental physiological functions and various pathologies.[1][4]

Prior to the development of GSK1016790A, the study of TRPV4 was often reliant on less potent or selective activators, such as the phorbol ester 4α-PDD.[2] GSK1016790A, with its nanomolar potency—approximately 300-fold more potent than 4α-PDD—and high selectivity, represents a significant advancement.[5] It allows for the precise and robust activation of TRPV4 channels, enabling detailed investigation into their downstream signaling pathways and physiological roles both in vitro and in vivo.[1][6]

Physicochemical and Pharmacological Profile of GSK1016790A

A clear understanding of a compound's fundamental properties is paramount for its effective application. The key characteristics of GSK1016790A are summarized below.

| Property | Value | Source |

| CAS Number | 532934-93-3; 942206-85-1 | [7] |

| Synonyms | GSK101 | [7] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [7] |

| Molecular Weight | 655.61 g/mol | [7] |

| Purity | ≥97-98% (HPLC) | [7][8] |

| Appearance | White to off-white crystalline solid | [7] |

| Solubility | DMSO (~50-100 mg/mL), Ethanol (~10-65 mg/mL) | [7][8][9] |

| Storage | Store at -20°C | [8][10] |

Core Mechanism of Action: Direct Channel Activation

GSK1016790A functions as a direct agonist of the TRPV4 channel.[11] Its binding induces a conformational change, opening the non-selective cation channel and permitting the influx of ions, most notably Ca²⁺.[11] This rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i) is the primary event that initiates a cascade of downstream cellular responses.[1][11] The specificity of GSK1016790A for TRPV4 is consistently demonstrated by the absence of a calcium response in cells that do not express the channel and the effective blockade of its action by known TRPV4 antagonists, such as HC067047 and Ruthenium Red.[1][6][11]

Quantitative Potency

The potency of GSK1016790A is a defining feature, with EC₅₀ values typically falling in the low nanomolar range, making it a highly effective tool for targeted TRPV4 activation.

| Parameter | Cell Type | Species | EC₅₀ Value | Reference(s) |

| Ca²⁺ Influx | HEK293 cells expressing TRPV4 | Human | 2.1 nM | [7][8][10][11] |

| Ca²⁺ Influx | HEK293 cells expressing TRPV4 | Mouse | 18 nM | [7][8][10][11] |

| Ca²⁺ Influx | HeLa cells expressing TRPV4 | Human | 3.3 nM | [11] |

| Ca²⁺ Influx | Choroid plexus epithelial cells | Not Specified | 34 nM | [9][11] |

Downstream Signaling and Cellular Consequences

The initial Ca²⁺ influx triggered by GSK1016790A is not the endpoint but rather the start of a complex signaling network that dictates the ultimate physiological response.

Signaling Cascade Overview

Activation of TRPV4 by GSK1016790A initiates a multifaceted signaling cascade. The influx of Ca²⁺ can lead to the activation of several key kinases and signaling proteins, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[1][3][4] These pathways are crucial in mediating the cellular response, which includes not only the primary physiological output but also feedback regulation of the TRPV4 channel itself.[1][3]

Caption: GSK1016790A-induced TRPV4 activation and downstream signaling pathways.

Regulation of Channel Expression

A fascinating consequence of potent TRPV4 activation by GSK1016790A is the subsequent regulation of the channel's own plasma membrane expression. Studies have shown that stimulation leads to a rapid, Ca²⁺-dependent endocytosis of TRPV4 channels, which are then trafficked to recycling endosomes.[1][2][12] This process, controlled by the PKC/PI3K and RhoA signaling pathways, serves as a negative feedback mechanism, contributing to partial desensitization of the cellular response over time.[1][4][12] This dynamic regulation is a critical consideration for experimental design, particularly in studies involving prolonged agonist exposure.

Physiological Outcomes

The functional consequences of GSK1016790A-mediated TRPV4 activation are cell-type dependent and physiologically significant.

-

In Endothelial Cells: Activation leads to Ca²⁺ influx, which stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a key signaling molecule that causes vasodilation.[11]

-

In Intestinal Epithelium: GSK1016790A has been shown to increase mucus production by activating a Ca²⁺/CAMKII/GSK3β pathway, suggesting a protective role in repairing intestinal injury.[13]

-

In Retinal Microvasculature: Activation of TRPV4 can reversibly increase the permeability of the endothelial barrier, associated with remodeling of adherens junctions.[14]

Experimental Protocols for Characterization and Application

The following protocols are foundational for studying the effects of GSK1016790A. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Intracellular Calcium Imaging

Objective: To measure the increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) following TRPV4 activation by GSK1016790A.

Caption: Workflow for a typical calcium imaging experiment.

Step-by-Step Methodology:

-

Cell Preparation: Seed cells (e.g., HEK293 stably expressing TRPV4, or a primary cell line like HUVECs) onto glass-bottom imaging dishes or coverslips 24-48 hours prior to the experiment.[1]

-

Dye Loading: Wash cells once with a physiological salt solution, such as Hanks' Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺.[1][6] Incubate cells with a calcium-sensitive dye (e.g., 1-2.5 µM Fura-2 AM or Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.[1]

-

Wash: Gently wash the cells two to three times with HBSS to remove extracellular dye and allow for de-esterification of the AM ester.

-

Baseline Recording: Mount the dish on a fluorescence microscope. Acquire a stable baseline fluorescence signal (F₀) for 1-2 minutes.

-

Agonist Application: Add GSK1016790A at the desired final concentration via perfusion or gentle pipette addition.

-

Data Acquisition: Record the change in fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at 340/380 nm excitation. For Fluo-4, monitor emission intensity at ~520 nm.[1]

-

Controls for Validation:

-

Negative Control: Perform the experiment on non-transfected parental cells to confirm the response is TRPV4-dependent.[1][6]

-

Antagonist Control: Pre-incubate TRPV4-expressing cells with a selective antagonist (e.g., 1 µM HC067047) for 15-20 minutes before adding GSK1016790A. This should abolish the Ca²⁺ signal.[1][6]

-

-

Data Analysis: Quantify the change in [Ca²⁺]i by calculating the ratio of fluorescence intensities (F₁/F₀ for Fluo-4) or the 340/380 nm ratio for Fura-2.[1]

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

Objective: To directly measure the ion currents conducted by TRPV4 channels upon activation by GSK1016790A.

Step-by-Step Methodology:

-

Cell Preparation: Use cells expressing TRPV4 (e.g., transiently transfected HeLa or HEK293 cells) grown on glass coverslips.[2]

-

Electrode and Solutions:

-

Pull borosilicate glass micropipettes to a resistance of ~2-5 MΩ.

-

Fill the pipette with an intracellular solution (e.g., containing K-gluconate or CsCl).

-

The extracellular (bath) solution should be a physiological salt solution like HBSS.

-

-

Seal Formation: Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) gigaseal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Baseline Current: Clamp the cell at a holding potential (e.g., -60 mV or -90 mV) and record the baseline current.[2]

-

Agonist Application: Perfuse the bath with the extracellular solution containing GSK1016790A.

-

Data Acquisition: Record the evoked whole-cell current. A voltage ramp protocol (e.g., -100 mV to +100 mV) can be applied to determine the current-voltage (I-V) relationship, which should show the characteristic outwardly rectifying shape for TRPV4.[2][15]

-

Controls for Validation:

Conclusion

GSK1016790A is an exceptionally potent and selective pharmacological tool that has been instrumental in advancing our understanding of TRPV4 channel biology. Its ability to precisely activate this polymodal sensor allows researchers to dissect its role in diverse signaling pathways and complex physiological processes, from vasoregulation to epithelial barrier function. The experimental frameworks provided herein offer a validated starting point for leveraging the power of this compound in future investigations. A thorough understanding of its mechanism, including the downstream regulation of channel trafficking, is essential for rigorous experimental design and accurate data interpretation.

References

-

Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. Available at: [Link]

-

Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PMC - PubMed Central. Available at: [Link]

-

Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. Available at: [Link]

-

Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. ResearchGate. Available at: [Link]

-

Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PubMed. Available at: [Link]

-

Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents. (n.d.). NIH. Retrieved from [Link]

-

Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. (n.d.). UTMB Research Expert. Retrieved from [Link]

-

TRPV4 agonist GSK1016790A increases mucus production and alleviates diabetic intestinal injury by activating the Ca2+/CAMKII/GSK3β pathway. (2025). PubMed. Retrieved from [Link]

-

(PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. (2019). ResearchGate. Available at: [Link]

-

Effects of GSK101 on whole-cell membrane current (patch clamp) in... (n.d.). ResearchGate. Retrieved from [Link]

-

Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. (2018). American Physiological Society Journal. Retrieved from [Link]

-

Vascular Smooth Muscle TRPV4 (Transient Receptor Potential Vanilloid Family Member 4) Channels Regulate Vasoconstriction and Blood Pressure in Obesity. (2023). Hypertension - American Heart Association Journals. Retrieved from [Link]

-

Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells. (2017). PubMed. Retrieved from [Link]

Sources

- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 7. caymanchem.com [caymanchem.com]

- 8. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 9. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. TRPV4 agonist GSK1016790A increases mucus production and alleviates diabetic intestinal injury by activating the Ca2+/CAMKII/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Part 1: The Strategic Importance of Structural Elucidation

An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 4-Iodo-2-methyl-6-nitroaniline

This guide provides a comprehensive framework for the crystal structure analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. As of the latest literature search, the definitive crystal structure of this specific isomer has not been publicly reported. This document, therefore, serves as both a detailed procedural manual for its determination and a predictive analysis of its potential structural characteristics, grounded in the established principles of X-ray crystallography and the known structures of closely related analogues.

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. For a compound like this compound, understanding its solid-state conformation, intermolecular interactions, and crystal packing is crucial. These features govern critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in the viability of an active pharmaceutical ingredient (API). Halogenated nitroaromatic compounds are established as versatile scaffolds in the synthesis of complex therapeutic agents, including those targeting neurodegenerative diseases.[1] The presence of an iodine atom, a nitro group, a methyl group, and an aniline moiety suggests a rich potential for various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, all of which are fundamental to molecular recognition and crystal engineering.

Part 2: Experimental Workflow for Single-Crystal X-ray Diffraction

The definitive method for determining the atomic structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD).[2][3][4] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice to produce a unique diffraction pattern, from which the electron density and, consequently, the atomic positions can be mapped.[2][4]

Synthesis and Crystallization: The Foundational Step

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis: The synthesis of this compound would likely proceed via a multi-step route, potentially involving the iodination of a substituted nitroaniline precursor. The regioselectivity of the iodination would be a critical consideration, guided by the directing effects of the existing substituents on the aromatic ring.

Experimental Protocol: Crystal Growth

-

Solvent Selection: A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) and their mixtures is the initial step. The ideal solvent is one in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent system in a clean vial. The vial is then loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.[5]

-

Vapor Diffusion: This method involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, in a controlled manner. This gradual decrease in temperature reduces solubility and can lead to the formation of well-ordered crystals.[5]

Crystal Selection: The obtained crystals should be visually inspected under a polarizing microscope. Suitable crystals for SCXRD should be single, well-formed, transparent, and free from cracks or other defects.[5] They should have dimensions typically in the range of 0.1 to 0.3 mm.[2][5]

Data Collection and Processing

The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6]

Experimental Protocol: Data Acquisition

-

Mounting: A suitable crystal is carefully mounted on a glass fiber or a cryo-loop using a minimal amount of inert oil or epoxy.[2]

-

Centering: The crystal is centered in the X-ray beam using an optical microscope and the goniometer adjustments.[6]

-

Preliminary Screening: A few initial X-ray diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[2] The intensity of each diffracted beam is measured by a detector, such as a CCD or pixel detector.[4]

-

Data Processing: The raw diffraction data are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction. This process yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.

Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 3: Structure Solution, Refinement, and Analysis

Once a high-quality dataset has been obtained, the next step is to determine the arrangement of atoms in the crystal.

Structure Solution: The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays are not directly measured, they must be determined computationally. For small molecules like this compound, "direct methods" are typically successful in providing an initial model of the crystal structure.

Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed structure factor amplitudes (|F_o|) and those calculated from the model (|F_c|). This iterative process adjusts atomic positions, and thermal displacement parameters until the best possible fit is achieved. The quality of the final model is assessed by the R-factor, which should be as low as possible for a well-refined structure.

Structural Analysis: With a refined crystal structure, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Anticipated Crystallographic Parameters:

While the precise parameters for this compound are unknown, we can draw comparisons with a closely related isomer, 4-iodo-2-methyl-5-nitroaniline.[7] The crystallographic data for this related compound can serve as a reasonable starting point for what might be expected.

| Parameter | Expected Range/Value (based on analogues) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 5 - 15 |

| β (°) | 90 - 110 (for monoclinic) |

| V (ų) | 800 - 1500 |

| Z | 4 |

Analysis of Intermolecular Interactions:

The functional groups present in this compound suggest the potential for several types of non-covalent interactions that would dictate the crystal packing.

Logical Flow of Interaction Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. researchgate.net [researchgate.net]

spectroscopic data of 4-Iodo-2-methyl-6-nitroaniline

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Iodo-2-methyl-6-nitroaniline: An Interpretive and Predictive Approach

Abstract

This compound is a substituted aromatic amine with significant potential as a building block in pharmaceutical and materials science research.[1] Its multifaceted structure, featuring an iodo, a methyl, a nitro, and an amino group on a benzene ring, provides numerous sites for further chemical modification. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is achieved primarily through spectroscopic analysis. This guide provides a comprehensive, in-depth exploration of the expected spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document leverages established principles and data from analogous structures to predict, interpret, and explain the causality behind its spectroscopic signatures. Detailed, field-proven protocols for data acquisition are provided, ensuring a self-validating framework for researchers.

Introduction: The Compound in Focus

The utility of a synthetic intermediate is defined by the functional groups it possesses. In this compound (C₇H₇IN₂O₂), we observe a confluence of functionalities that offer distinct reactive pathways.[1] The iodine atom is an excellent leaving group, ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds.[1] The nitro group can be readily reduced to a primary amine, opening pathways to diamine derivatives or heterocyclic ring systems.[1] The existing primary amine can be diazotized or acylated, and the methyl group provides steric and electronic influence.

Spectroscopic characterization is the cornerstone of modern chemical synthesis. It provides an unambiguous confirmation of molecular identity and purity, which is a non-negotiable requirement in fields like drug development. This guide is designed for researchers who will synthesize or utilize this compound, providing a robust predictive framework for analyzing its spectroscopic output.

Molecular Structure and Predicted Spectroscopic Behavior

The arrangement of substituents on the aniline ring dictates the molecule's electronic environment and, consequently, its spectroscopic behavior. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, while the nitro (-NO₂) and iodo (-I) groups are electron-withdrawing. This push-pull electronic landscape creates a unique fingerprint for each spectroscopic technique.

Caption: Molecular structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy: Probing Functional Groups

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, scissoring). The frequency of absorption is characteristic of the bond type, its strength, and the masses of the atoms involved. For this compound, the key diagnostic signals will arise from the N-H bonds of the amine, the N-O bonds of the nitro group, the C-H bonds of the methyl and aromatic groups, and the C-N and C-I bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR technique is a modern, rapid method requiring minimal sample preparation, making it a trustworthy and efficient choice.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan. The background spectrum of air is recorded and automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Summary and Interpretation

The following table outlines the predicted IR absorption bands and their assignments.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |

| 3400 - 3500 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | Aromatic amines show two distinct N-H stretching bands.[2] This higher frequency band is expected to be sharp. |

| 3300 - 3400 | Symmetric N-H Stretch | Primary Amine (-NH₂) | The second, lower frequency N-H band. The presence of two peaks is a hallmark of a primary amine.[3] |

| 2850 - 3000 | C-H Stretch | Methyl (-CH₃) & Aromatic | Sp³ C-H stretches from the methyl group will appear just below 3000 cm⁻¹. Sp² C-H stretches from the aromatic ring will appear just above 3000 cm⁻¹.[4] |

| 1600 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is characteristic of primary amines and is often strong.[2] |

| 1500 - 1550 | Asymmetric N-O Stretch | Nitro (-NO₂) | Conjugation with the aromatic ring shifts this strong band to a lower wavenumber than in aliphatic nitro compounds.[5][6] |

| 1330 - 1380 | Symmetric N-O Stretch | Nitro (-NO₂) | The second key band for the nitro group, also strong and shifted by conjugation.[5][7] The pair of strong nitro bands is highly diagnostic. |

| 1250 - 1335 | C-N Stretch | Aromatic Amine | This stretch confirms the connection of the nitrogen to the aromatic ring.[3] |

| 800 - 900 | C-H Out-of-Plane Bend | Aromatic Ring | The substitution pattern (1,2,3,4-tetrasubstituted) will result in characteristic, though potentially complex, bands in this fingerprint region.[8] |

| 500 - 600 | C-I Stretch | Iodo-Aromatic | The carbon-iodine bond vibration is expected at a low frequency due to the high mass of the iodine atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

¹H NMR Spectroscopy (Proton NMR)

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. Protons in different electronic environments resonate at different frequencies (chemical shifts, δ), and interactions between neighboring protons cause signal splitting (spin-spin coupling), revealing which protons are adjacent.

Caption: Predicted proton environments and coupling in this compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for anilines as it can sharpen the N-H proton signals.

-

Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 or 500 MHz spectrometer is typically sufficient. Key parameters include the spectral width, acquisition time, and number of scans.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied, and the spectrum is referenced (typically to the residual solvent peak or internal standard like TMS).

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale and Causality |

| ~7.8 - 8.2 | 1H | Doublet (d) | H⁵ | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the iodo group, causing a significant downfield shift. It will be split by H³ (meta-coupling, J ≈ 2-3 Hz). |

| ~7.5 - 7.8 | 1H | Doublet (d) | H³ | This proton is ortho to the iodo group and meta to the nitro group. The deshielding is less intense than for H⁵. It will be split by H⁵ (meta-coupling, J ≈ 2-3 Hz). |

| ~4.5 - 5.5 | 2H | Broad Singlet (br s) | -NH₂ | The chemical shift of amine protons is variable and depends on solvent and concentration.[9] The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

| ~2.2 - 2.5 | 3H | Singlet (s) | -CH₃ | The methyl group is attached to the aromatic ring. It is not adjacent to any other protons, so it appears as a singlet. Its position is relatively standard for an aryl methyl group.[10] |

¹³C NMR Spectroscopy (Carbon NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its electronic environment.

The protocol is similar to ¹H NMR, but requires a higher sample concentration (20-50 mg) and a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, where all signals appear as singlets.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

| ~145 - 150 | C¹ | This carbon is attached to the electron-donating amino group, which would normally shift it upfield. However, it is also flanked by two electron-withdrawing groups (nitro and methyl-substituted carbon), leading to a net downfield position. |

| ~140 - 145 | C⁶ | The carbon atom directly bonded to the strongly electron-withdrawing nitro group will be significantly deshielded and appear far downfield. |

| ~135 - 140 | C³ | This carbon bearing a proton is expected to be downfield due to the influence of the adjacent iodo and nearby nitro group. |

| ~125 - 130 | C⁵ | This carbon bearing a proton is deshielded by the adjacent nitro group. |

| ~120 - 125 | C² | The carbon attached to the methyl group. Its chemical shift is influenced by the adjacent amino and nitro-substituted carbons. |

| ~85 - 95 | C⁴ | The "ipso" carbon attached to the heavy iodine atom is dramatically shifted upfield due to the "heavy atom effect." This is a highly diagnostic signal. |

| ~18 - 22 | -CH₃ | The methyl carbon signal appears in the typical upfield aliphatic region.[10] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Principles

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound, Electron Ionization (EI) would be a suitable technique to induce characteristic fragmentation. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a useful validation check.[2]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Summary and Interpretation

Molecular Weight: C₇H₇IN₂O₂ = 278.05 g/mol [1] Molecular Ion (M⁺•): A peak is expected at m/z = 278 . This peak should be reasonably intense. The presence of iodine will produce a characteristic M+1 peak that is ~7.8% the intensity of the M peak due to the natural abundance of ¹³C.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Predicted Fragmentation Patterns:

-

Loss of NO₂ (m/z 232): A very common fragmentation pathway for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da).[11] This would lead to a significant peak at m/z 232.

-

Loss of I (m/z 151): Cleavage of the C-I bond would result in the loss of an iodine radical (•I, 127 Da), giving a fragment at m/z 151.

-

Loss of O from the nitro group (m/z 262): Rearrangement and loss of an oxygen atom from the nitro group is another possible fragmentation.

-

Further Fragmentation: The fragment at m/z 232 could further lose HCN (27 Da) from the aniline ring structure to give a peak at m/z 205.[11]

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

MS will confirm the molecular formula C₇H₇IN₂O₂ with a molecular ion peak at m/z 278.

-

IR will confirm the presence of the key functional groups: the dual N-H stretches of a primary amine, and the two strong, characteristic N-O stretches of a conjugated nitro group.

-

¹³C NMR will show 8 distinct carbon signals, including the highly diagnostic upfield signal for the iodine-bound carbon and the downfield signal for the nitro-bound carbon.

-

¹H NMR will provide the final, unambiguous structural proof, showing two distinct aromatic protons with meta-coupling, a singlet for the methyl group, and a broad signal for the amine protons, all with the correct integration values.

Together, these techniques provide a self-validating and comprehensive analytical package, allowing a researcher to confirm the identity and purity of this compound with a high degree of confidence.

References

- University of California, Los Angeles. (n.d.). INTERPRETATION OF IR SPECTRA.

- Docsity. (2022). Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- Thompson, H. W., & Krueger, P. J. (1954). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 226(1164), 1-13.

- Royal Society of Chemistry. (2012). Electronic Supplementary Information for ChemSusChem, 5, 1392.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.

- Fiveable. (n.d.). Spectroscopy of Amines.

- ResearchGate. (2005). Interpretation of the IR spectrum and structure of cellulose nitrate.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Amines.

- LibreTexts. (2024). Spectroscopy of Amines.

- Benchchem. (n.d.). 2-Iodo-6-methyl-4-nitroaniline CAS 220144-91-2.

- MDPI. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.

- KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. docsity.com [docsity.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. askthenerd.com [askthenerd.com]

- 8. mdpi.com [mdpi.com]

- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 10. rsc.org [rsc.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

Introduction: The Imperative of Structural Verification in Modern Chemistry

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-2-methyl-6-nitroaniline

In the landscape of synthetic chemistry and drug development, the unambiguous determination of molecular structure is paramount. This compound is a highly substituted benzene derivative, presenting a unique electronic and steric environment. Such compounds are valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials.[1] The strategic placement of an iodo group, suitable for cross-coupling reactions, alongside nitro, amino, and methyl groups, offers extensive synthetic versatility.[1]

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum from first principles, explaining the causal relationships between the molecule's structure and its spectral signature. This document serves as a technical resource for researchers, demonstrating how to leverage NMR spectroscopy for rigorous structural confirmation.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before entering the laboratory, a robust theoretical prediction of the spectrum is essential. This predictive analysis, grounded in the fundamental principles of substituent effects, serves as a hypothesis against which the experimental data can be validated.

The structure of this compound contains four distinct proton environments: two aromatic protons, the amine protons, and the methyl protons. The chemical shift of each proton is governed by the electronic influence (a combination of induction and resonance) of the surrounding substituents.

-

Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. It increases electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (shielding) of nearby protons.

-

Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation, it provides modest shielding.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group (EWG) through both resonance and induction, it significantly decreases electron density on the ring. This results in a substantial downfield shift (deshielding) of nearby protons.

-

Iodo Group (-I): The iodine atom is electronegative, causing a deshielding inductive effect. However, its lone pairs can participate in resonance, providing a shielding effect. Its overall influence is complex but it is generally considered a weak deactivator.

Predicted Proton Assignments:

-

Aromatic Protons (H-3 and H-5):

-

H-3: Positioned ortho to the strongly deshielding -NO₂ group and the shielding -NH₂ group. The potent deshielding effect of the nitro group is expected to dominate, placing this proton significantly downfield.

-

H-5: Situated ortho to the -CH₃ and -I groups. It is also meta to the powerful -NO₂ group. The combined deshielding from the ortho iodine and meta nitro group will likely place this proton downfield, but upfield relative to H-3.

-

Coupling: These two protons are meta to each other. They will split each other's signals into doublets with a small meta-coupling constant (⁴J), typically in the range of 2-3 Hz.

-

-

Amine Protons (-NH₂):

-

The chemical shift of amine protons is highly variable due to hydrogen bonding with the solvent and concentration-dependent effects.[2] In non-hydrogen-bonding solvents like CDCl₃, they typically appear between δ 3.5-4.5.[2] However, the presence of an ortho nitro group can lead to intramolecular hydrogen bonding, shifting the signal further downfield.[2] This signal is often broadened by quadrupole relaxation of the adjacent ¹⁴N nucleus and chemical exchange, appearing as a broad singlet.

-

-

Methyl Protons (-CH₃):

-

These protons will appear as a sharp singlet in the typical benzylic region (δ 2.0-2.5). The neighboring substituents will fine-tune its exact position.

-

Table 1: Predicted ¹H NMR Spectral Parameters for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-3 | 8.0 - 8.4 | Doublet (d) | 1H |

| H-5 | 7.5 - 7.8 | Doublet (d) | 1H |

| -NH₂ | 5.0 - 6.5 (variable, broad) | Broad Singlet (br s) | 2H |

| -CH₃ | 2.1 - 2.4 | Singlet (s) | 3H |

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The integrity of NMR data hinges on a meticulous and well-documented experimental procedure. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Select a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Causality Note: The choice of solvent is critical; residual protons in the solvent can obscure signals, and the solvent's polarity can influence the chemical shifts of exchangeable protons like -NH₂.[2]

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Configuration & Calibration:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

-

Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample. Causality Note: Proper shimming is crucial for achieving high resolution and sharp, symmetrical peaks, which is necessary to resolve small coupling constants.

-

Tune and match the probe to the correct frequency for ¹H nuclei.

-

-